1-(4-Chloro-3-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(4-Chloro-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS. It is a derivative of propiophenone, featuring a chloro and methylthio substituent on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-(methylthio)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-(methylthio)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-Chloro-3-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(methylthio)phenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with active sites through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-(methylthio)phenyl)propan-1-one
- 1-(4-Amino-3-(methylthio)phenyl)propan-1-one
- 2-methyl-4’-(methylthio)-2-Morpholinopropiophenone
Uniqueness
1-(4-Chloro-3-(methylthio)phenyl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methylthio groups on the phenyl ring influences its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(4-chloro-3-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-3-9(12)7-4-5-8(11)10(6-7)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
GLTIPMVFCYUZRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)SC |
Origin of Product |
United States |
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